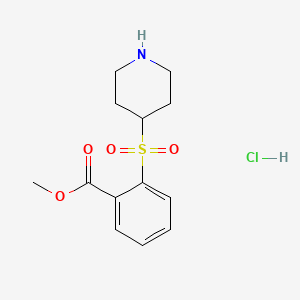

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride

Overview

Description

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride is a chemical compound with the molecular formula C13H18ClNO4S and a molecular weight of 319.81 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone.

Sulfonylation: The piperidine ring is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, under basic conditions to form the piperidin-4-ylsulfonyl intermediate.

Esterification: The benzoate ester is formed by reacting the sulfonylated piperidine intermediate with methyl benzoate in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The piperidine ring and benzoate ester moieties contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(piperidin-4-ylsulfonyl)benzoate

- Methyl 2-(piperidin-4-ylsulfonyl)benzoate sulfate

- Methyl 2-(piperidin-4-ylsulfonyl)benzoate nitrate

Uniqueness

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in biological and medicinal research where solubility and stability are critical factors .

Biological Activity

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride is a compound that has garnered attention due to its diverse biological activities, including antimicrobial and antitumor properties. This article provides a comprehensive overview of its biological activities, supported by research findings, data tables, and case studies.

- Molecular Formula : C₁₃H₁₈ClNO₄S

- Molecular Weight : Approximately 319.81 g/mol

- Appearance : Solid

- Melting Point : 225–227 °C

- Classification : Hydrochloride salt, enhancing water solubility for various applications in research and industry.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Compounds with similar structures have shown efficacy against a range of bacterial and fungal strains.

- Mechanism of Action : The compound likely inhibits bacterial growth through interference with protein synthesis and nucleic acid production pathways .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625–62.5 μM | Bactericidal |

| Enterococcus faecalis | 62.5–125 μM | Bactericidal |

| Mycobacterium tuberculosis | <0.1 μg/mL | Bactericidal |

This table summarizes the antimicrobial potency of the compound against various strains, indicating its potential use in treating infections caused by resistant bacteria.

2. Antitumor Activity

Research indicates that this compound may also possess antitumor properties. Some derivatives have shown promising results in inhibiting tumor cell proliferation.

- Case Study : In vitro studies demonstrated that certain analogs of this compound inhibited the growth of colon cancer cell lines with varying degrees of potency .

| Compound Derivative | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Derivative A | HT-29 | 10 |

| Derivative B | HCT116 | 5 |

These findings suggest that modifications to the basic structure can enhance antitumor activity, making it a candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The structure of this compound combines piperidine and benzoate functionalities, which may enhance its biological activity compared to simpler analogs. SAR studies indicate that specific substitutions on the piperidine ring can significantly affect both antimicrobial and antitumor activities .

Key Findings from SAR Studies

- Substituents at the para-position on the aromatic ring can either enhance or diminish activity depending on their electronic properties.

- Bulky groups tend to lower activity due to steric hindrance.

Properties

IUPAC Name |

methyl 2-piperidin-4-ylsulfonylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S.ClH/c1-18-13(15)11-4-2-3-5-12(11)19(16,17)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFLZEIPMRELMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375540 | |

| Record name | methyl 2-(piperidin-4-ylsulphonyl)benzoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-95-6 | |

| Record name | Benzoic acid, 2-(4-piperidinylsulfonyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849035-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-(piperidin-4-ylsulphonyl)benzoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.